6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 .
Mode of Action
It’s known that quinoline derivatives can interact with their targets through various mechanisms, often involving the formation of complexes or the inhibition of key enzymes .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell growth and proliferation .
Result of Action
Based on its potential targets, it may have effects on cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For example, it may interact with proteases, altering their activity and affecting protein degradation pathways. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of specific genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor, blocking the active site and preventing substrate binding. Alternatively, it can function as an activator, enhancing enzyme activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products that could have different biological activities. Long-term exposure to this compound may result in cumulative effects on cellular function, potentially altering cell viability, proliferation, or differentiation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At high doses, it could induce toxic or adverse effects, including organ damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes, such as cytochrome P450s, leading to the formation of metabolites with different biological activities. This compound may also interact with cofactors, such as NADH or ATP, influencing metabolic flux and altering the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported by specific transporters or binding proteins, facilitating its uptake into cells or its distribution to specific tissues. Additionally, this compound may accumulate in certain cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and quality control. Alternatively, this compound may be targeted to the lysosomes, influencing lysosomal function and autophagy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid typically involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions . One common method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another approach involves using nano ZnO as a catalyst under solvent-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of green chemistry, such as using environmentally benign catalysts and avoiding hazardous reagents, are often applied .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, nano ZnO, and various acids and bases . The conditions often involve controlled temperatures and solvent-free environments to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of substituted quinoline compounds .
Scientific Research Applications
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with a fluorophenyl group instead of a furyl group.
Other quinoline derivatives: Various quinoline derivatives with different substituents on the quinoline ring can exhibit similar chemical properties and applications.
Uniqueness
6-Bromo-2-(2-furyl)quinoline-4-carboxylic acid is unique due to its specific combination of a bromine atom and a furyl group, which can confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBRWWWEBHEDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237728 | |
Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
296244-19-4 | |
Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296244-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(2-furanyl)-4-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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